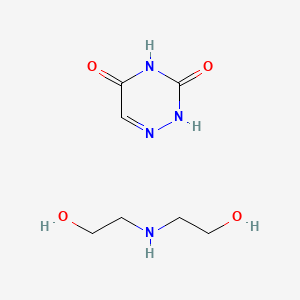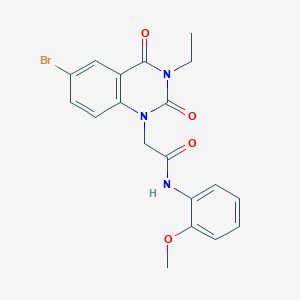
Azauracil diethanolamine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-hydroxyethylamino)ethanol; 2H-1,2,4-triazine-3,5-dione is a compound that combines the properties of both an amino alcohol and a triazine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethylamino)ethanol; 2H-1,2,4-triazine-3,5-dione typically involves the reaction of hexachlorocyclotriphosphazene with 2-(2-hydroxyethylamino)ethanol . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-hydroxyethylamino)ethanol; 2H-1,2,4-triazine-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-(2-hydroxyethylamino)ethanol; 2H-1,2,4-triazine-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-hydroxyethylamino)ethanol; 2H-1,2,4-triazine-3,5-dione involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The triazine ring can interact with enzymes and other proteins, potentially inhibiting their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-4-morpholino-s-triazine: Known for its antitumor properties.
Hexamethylmelamine: Used clinically to treat lung, breast, and ovarian cancer.
Uniqueness
What sets 2-(2-hydroxyethylamino)ethanol; 2H-1,2,4-triazine-3,5-dione apart is its combination of amino alcohol and triazine functionalities, which provides a unique set of chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential in multiple fields make it a compound of significant interest.
Propiedades
Número CAS |
99346-50-6 |
|---|---|
Fórmula molecular |
C7H14N4O4 |
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
2-(2-hydroxyethylamino)ethanol;2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C4H11NO2.C3H3N3O2/c6-3-1-5-2-4-7;7-2-1-4-6-3(8)5-2/h5-7H,1-4H2;1H,(H2,5,6,7,8) |
Clave InChI |
ZQXGMTGUSXHRSW-UHFFFAOYSA-N |
SMILES canónico |
C1=NNC(=O)NC1=O.C(CO)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methoxy]-4-methylquinoline](/img/structure/B14100044.png)
![azane;[(5S)-5-(methylamino)-6-oxoheptyl]azanium;bromide](/img/structure/B14100050.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14100054.png)
![9-(4-butylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14100058.png)
![1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea](/img/structure/B14100076.png)

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B14100094.png)

![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2,5-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100098.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B14100105.png)

![3-(2-fluorophenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14100141.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B14100149.png)
